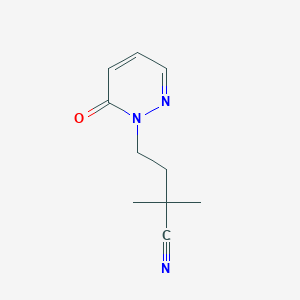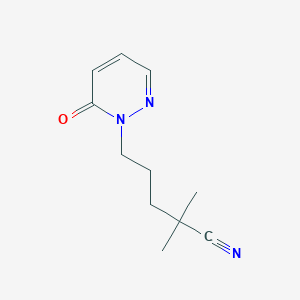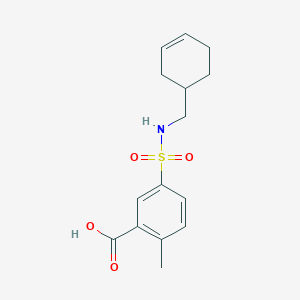
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione, also known as BMDP, is a chemical compound that belongs to the class of pyrrolidinophenone derivatives. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research.
Mécanisme D'action
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in the levels of dopamine. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. By increasing the levels of dopamine, 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione can enhance these processes, leading to improved cognitive function and motor performance.
Biochemical and Physiological Effects
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved memory retention. It has also been shown to have anxiolytic and antidepressant-like effects, which makes it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione in lab experiments is its potent dopamine reuptake inhibitory properties, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is its potential for abuse, which means that researchers need to take appropriate safety measures to prevent its misuse.
Orientations Futures
There are several future directions for the study of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione, including its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the pharmacological properties of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione and its potential side effects. Additionally, research on the synthesis of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione analogs may lead to the development of more potent and selective dopamine reuptake inhibitors with improved therapeutic potential.
Conclusion
In conclusion, 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its pharmacological properties and potential side effects.
Méthodes De Synthèse
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,5-dimethylphenol with methylamine and ethyl glyoxylate. The resulting product is then subjected to acid hydrolysis and decarboxylation to obtain 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione. The synthesis method of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to act as a potent dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This property makes 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-(5-bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-8-4-5-9(14)6-10(8)15-11(16)7-13(2,3)12(15)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFZCWSRGPQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2C(=O)CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)




![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)

![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)



